1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one 1-(3-Chloropropyl)-1,3-dihydrobenzimidazol-2-one is a benzimidazole derivative used in the preparation of neuroleptic and antiallergic agents.
Brand Name: Vulcanchem
CAS No.: 62780-89-6
VCID: VC21346048
InChI: InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14)
SMILES: C1=CC=C2C(=C1)NC(=O)N2CCCCl
Molecular Formula: C10H11ClN2O
Molecular Weight: 210.66 g/mol

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one

CAS No.: 62780-89-6

Cat. No.: VC21346048

Molecular Formula: C10H11ClN2O

Molecular Weight: 210.66 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one - 62780-89-6

Specification

CAS No. 62780-89-6
Molecular Formula C10H11ClN2O
Molecular Weight 210.66 g/mol
IUPAC Name 3-(3-chloropropyl)-1H-benzimidazol-2-one
Standard InChI InChI=1S/C10H11ClN2O/c11-6-3-7-13-9-5-2-1-4-8(9)12-10(13)14/h1-2,4-5H,3,6-7H2,(H,12,14)
Standard InChI Key GUMPYDGUYXOYML-UHFFFAOYSA-N
SMILES C1=CC=C2C(=C1)NC(=O)N2CCCCl
Canonical SMILES C1=CC=C2C(=C1)NC(=O)N2CCCCl
Appearance White to Off-White Solid
Melting Point 119-122°C

Introduction

Chemical Identity and Structure

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one belongs to the benzimidazole class of compounds, characterized by a fused ring system consisting of a benzene ring and an imidazole ring. Its molecular formula is C10H11ClN2O with a molecular weight of 210.66 g/mol . The compound contains a chlorinated propyl chain attached to one of the nitrogen atoms in the benzimidazole ring system, while the other nitrogen participates in the formation of a carbonyl group, creating the 2-one functionality.

This compound is also known by several synonyms including 3-(3-chloropropyl)-1H-benzimidazol-2-one and Domperidone Impurity 1, indicating its relevance in pharmaceutical manufacturing processes . The presence of both the benzimidazolone core and the chlorinated side chain contributes to its unique chemical reactivity and biological properties.

Physical and Chemical Properties

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one appears as a white to slightly beige powder under standard conditions . It exhibits specific physical characteristics that determine its behavior in various chemical environments and applications.

The following table presents the key physical and chemical properties of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one:

PropertyValue
Melting Point115-125°C
Density1.2798 (rough estimate)
Vapor Pressure0.017 Pa at 25°C
Refractive Index1.5330 (estimate)
Recommended Storage Temperature-20°C (Freezer)
Water Solubility210 mg/L at 20°C
LogP2.2 at 20°C
pKa12.11±0.30 (Predicted)
FormPowder
ColorWhite to slightly beige

The compound demonstrates limited solubility in common organic solvents such as chloroform, dimethyl sulfoxide (DMSO), and methanol . Its moderate water solubility (210 mg/L) and LogP value of 2.2 suggest a balance between hydrophilic and lipophilic characteristics, which is relevant for its bioavailability and pharmacokinetic profile in biological systems.

Synthesis and Production

The synthesis of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one can be achieved through various synthetic routes. One documented method involves the transformation of 1-(3-chloropropyl)-1,3-dihydro-3-(1-methylvinyl)-2H-benzimidazol-2-one under specific reaction conditions .

Synthetic Pathway

A high-yield synthesis procedure described in patent literature involves the use of phosphoric acid and propiononitrile. The reaction typically proceeds at 75°C for approximately 4 hours . The specific steps include:

  • Addition of 40% phosphoric acid solution (120 ml) to the oily precursor mass

  • Addition of 80% of another reagent (referred to as "third eyeball" in the translated patent literature)

  • Maintaining a stirring speed of 130 rpm while raising the temperature to 75°C

  • Allowing the reaction to proceed for 4 hours

  • Evaporation of a portion of the mixture

  • Cooling and separation of the solid product

  • Filtration and washing with potassium chloride solution

  • Dehydration using anhydrous potassium carbonate

This process yields 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one with approximately 92% efficiency, making it an industrially viable synthetic route .

An alternative approach mentioned in patent literature involves the reaction of 1-(3-chloropropyl)-2(methylthio)-1H-benzimidazole with acetic acid, followed by dropwise addition of a 30% aqueous solution of another reagent . This method represents another viable synthetic pathway for obtaining the target compound.

Applications and Uses

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one demonstrates versatility across several scientific and industrial applications, making it a compound of significant interest in both pharmaceutical research and chemical synthesis.

Pharmaceutical Applications

The compound is primarily recognized as a benzimidazole derivative used in the preparation of neuroleptic and antiallergic agents . Its identification as "Domperidone Impurity 1" in some databases indicates its relevance in the synthesis and quality control of domperidone, a medication used for treating nausea and vomiting.

Catalytic Applications

Beyond its pharmaceutical relevance, 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has been studied for its catalytic properties. Research indicates that it can function as a catalyst in various organic synthesis reactions, potentially enhancing reaction rates or influencing stereoselectivity .

Polymer Science Applications

The compound has also found applications in polymer production processes. The specific nature of its role in polymer chemistry may involve its use as a monomer, co-monomer, or as a modifying agent that imparts particular properties to the resulting polymeric materials .

Synthetic Intermediate Applications

As a versatile intermediate, 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one serves as a precursor for synthesizing other organochlorine compounds. The reactive chlorine terminus on the propyl chain provides opportunities for further functionalization through nucleophilic substitution reactions, enabling the creation of more complex molecular architectures .

Biological Activities

The biological profile of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one encompasses several significant activities that highlight its potential in pharmacological applications and biological research.

Enzyme Inhibition

One of the most notable biological activities of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one is its ability to inhibit cytochrome P450 enzymes . These enzymes play crucial roles in the metabolism of xenobiotics, including drugs and environmental toxins. The inhibitory effect on cytochrome P450 may influence drug metabolism pathways, potentially affecting the pharmacokinetics of co-administered medications.

Protein Interactions

Research has shown that 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one interacts with calcium-dependent protein kinases . These kinases are involved in various cellular signaling pathways, and their modulation can impact numerous physiological processes, including cell proliferation, differentiation, and apoptosis. The compound's ability to interact with these proteins suggests potential applications in signal transduction research and therapeutic development.

Antimicrobial Properties

1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one has demonstrated inhibitory effects on the growth of certain bacteria and fungi . This antimicrobial activity aligns with the broader pattern observed in many benzimidazole derivatives, which often exhibit antimicrobial, antifungal, and antiparasitic properties. The specific mechanism underlying this activity may involve disruption of microbial cell membranes or inhibition of essential microbial enzymes.

Structure-Activity Relationships

Understanding the relationship between the structural features of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one and its observed biological activities provides valuable insights for rational drug design and chemical optimization.

The benzimidazole core found in this compound is a privileged structure in medicinal chemistry, appearing in numerous pharmaceuticals and bioactive molecules. This heterocyclic system typically confers favorable pharmacokinetic properties and enables interactions with various biological targets, including enzymes, receptors, and nucleic acids.

The chlorinated propyl side chain attached to the nitrogen atom introduces additional functionality that influences the compound's biological behavior. The chain length (three carbon atoms) and terminal chlorine atom create specific spatial and electronic characteristics that determine how the molecule interacts with biological macromolecules. The chlorine atom, being electronegative, can participate in hydrogen bonding and dipole-dipole interactions, potentially enhancing binding affinity to target proteins.

Research Findings and Future Directions

Current research on 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one continues to expand our understanding of its properties and potential applications. Its identification as an impurity in pharmaceutical products, particularly domperidone, has prompted detailed characterization studies to ensure quality control in drug manufacturing processes .

The compound's enzymatic inhibition profiles, particularly against cytochrome P450, suggest potential applications in drug metabolism studies and as a tool for investigating metabolic pathways. Further research in this area could lead to the development of more selective enzyme inhibitors based on the 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one scaffold.

Its antimicrobial properties warrant additional investigation, especially in the context of rising antimicrobial resistance. Structure-activity relationship studies focusing on modifications to the chlorinated side chain and the benzimidazole core could potentially yield derivatives with enhanced antimicrobial efficacy and target selectivity.

In polymer science, ongoing research may explore the incorporation of 1-(3-Chloropropyl)-1,3-dihydro-2H-benzimidazol-2-one into specialized polymeric materials, potentially creating products with unique physical properties or biological activities.

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